Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-
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Overview
Description
Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-: is a derivative of pyrimidine, an aromatic, heterocyclic organic compound. Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. The reaction of β-dicarbonyl compounds with amidines yields 2-substituted pyrimidines, while reactions with urea produce 2-pyrimidinones, and reactions with guanidines yield 2-aminopyrimidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines .
Scientific Research Applications
Chemistry: Pyrimidine derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, pyrimidine derivatives are studied for their role in nucleic acids. They are essential components of DNA and RNA, making them crucial for genetic research .
Medicine: Pyrimidine derivatives have shown potential as anticancer agents due to their ability to inhibit protein kinases, which are essential for cell growth and differentiation . They are also used in the development of antiviral and antibacterial drugs .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- involves its interaction with various molecular targets. The pyrimidine ring can form hydrogen bonds and act as bioisosteres for phenyl and other aromatic π systems, improving the pharmacokinetic and pharmacodynamic properties of the compound . This interaction can inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound contains an amino group attached to the pyrimidine ring and is used in various pharmaceutical applications.
Pyrimidopyrimidines: These are bicyclic compounds with two nitrogen atoms in each ring and have significant biological applications.
Uniqueness: Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the decyloxyphenyl and heptyl groups enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
57202-41-2 |
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Molecular Formula |
C27H42N2O |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-10-11-13-15-21-30-26-19-17-25(18-20-26)27-28-22-24(23-29-27)16-14-12-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3 |
InChI Key |
RDYDJZZXEVHNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origin of Product |
United States |
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